molecular formula C10H19FSi2 B12542867 Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane CAS No. 144501-15-5

Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane

Cat. No.: B12542867
CAS No.: 144501-15-5
M. Wt: 214.43 g/mol
InChI Key: MCBMIPHBFJVFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, fluoro-dimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane , reflects its intricate molecular architecture. Breaking down the nomenclature:

  • Parent structure : The cyclopenta-2,4-dien-1-yl ring serves as the core, a five-membered conjugated diene system.
  • Substituents :
    • Trimethylsilyl group (-Si(CH~3~)~3~) : Attached to position 1 of the cyclopentadienyl ring.
    • Dimethylfluorosilane (-Si(CH~3~)~2~F) : Bonded to the same position 1, creating a bis-silylated structure.

The numbering of the cyclopentadienyl ring prioritizes the silylated position (C1), with double bonds at C2–C3 and C4–C5. The two silicon centers are distinguished by their substituents: one bears fluorine and two methyl groups, while the other carries three methyl groups. This arrangement satisfies IUPAC’s seniority rules, where fluorine (as a prefix) precedes alkyl groups in silane nomenclature.

A structural analysis reveals a spiro-silicon configuration , where both silicon atoms are connected to the same carbon (C1) of the cyclopentadienyl ring. This unique geometry creates steric interactions that may influence the compound’s reactivity and fluxional behavior, akin to related silylated cyclopentadienes.

Structural Component IUPAC Representation Position
Cyclopentadienyl ring cyclopenta-2,4-dien-1-yl Backbone
Trimethylsilyl group (1-trimethylsilyl) C1
Dimethylfluorosilane fluoro-dimethyl-silane C1

Registry Identifiers and Cross-Referenced CAS Numbers

This compound is cataloged across major chemical databases under the following identifiers:

  • CAS Registry Number : 144501-15-5
  • PubChem CID : 15155137
  • DSSTox Substance ID : DTXSID40569242
  • Wikidata Entry : Q82456353

These identifiers facilitate unambiguous cross-referencing in synthesis protocols and regulatory documentation. The CAS number’s prefix (1445-) corresponds to its registration period in the early 21st century, while the DSSTox ID links to environmental and toxicological data frameworks.

Comparative Analysis of Synonymic Representations in Chemical Databases

Synonymic variations for this compound highlight database-specific naming conventions:

  • PubChem : Prioritizes functional group order, listing This compound as the primary name.
  • Nikkaji : Employs a truncated format (J2.465.783C), common in Japanese chemical inventories.
  • Wikidata : Uses a simplified structural descriptor (Q82456353) tied to linked open data ecosystems.

Notably, none of the reviewed sources abbreviate the trimethylsilyl or dimethylfluorosilane groups, adhering to IUPAC’s preference for full substituent names. However, differences arise in bracket placement—PubChem encloses the cyclopentadienyl complex within square brackets, whereas Wikidata omits them. Such discrepancies underscore the importance of structure-verified searching in chemical informatics.

Properties

CAS No.

144501-15-5

Molecular Formula

C10H19FSi2

Molecular Weight

214.43 g/mol

IUPAC Name

fluoro-dimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane

InChI

InChI=1S/C10H19FSi2/c1-12(2,3)10(13(4,5)11)8-6-7-9-10/h6-9H,1-5H3

InChI Key

MCBMIPHBFJVFMD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(C=CC=C1)[Si](C)(C)F

Origin of Product

United States

Preparation Methods

Direct Silylation of Cyclopentadiene Derivatives

A common approach involves silylation of a cyclopentadienyl anion with chlorotrimethylsilane (Me₃SiCl) or analogous reagents. This method is supported by patents describing cyclopentadienyl metal salt synthesis.

Key Steps :

  • Cyclopentadienyl Anion Formation : Deprotonation of cyclopentadiene using a strong base (e.g., n-butyllithium or LDA).
  • Silylation : Reaction with Me₃SiCl in an inert solvent (e.g., THF or DCM) at −78°C to room temperature.
  • Fluorination : Introduction of fluorine via nucleophilic substitution (e.g., using F⁻ sources like KF) or electrophilic fluorination (e.g., using N-fluoropyridinium salts).

Example Reaction :
$$ \text{Cyclopentadienyl Anion} + \text{Me}_3\text{SiCl} \rightarrow \text{1-(Trimethylsilyl)cyclopenta-2,4-dien-1-yl} $$
$$ \text{Intermediate} + \text{F}^- \rightarrow \text{Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane} $$

Metal-Mediated Coupling Reactions

Transition-metal catalysts (e.g., Pd or Cu) enable cross-coupling between halogenated cyclopentadienyl derivatives and fluorosilanes.

Key Steps :

  • Halogenation : Bromination or iodination of the cyclopentadienyl ring.
  • Cross-Coupling : Suzuki or Sonogashira reactions with fluorodimethylsilane reagents.

Example :
$$ \text{1-Bromo-1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl} + \text{SiMe}2\text{F-R} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target Compound} $$

Grignard or Organomagnesium Reactions

Organomagnesium reagents react with fluorosilanes to form the desired compound. This method is inspired by ethyl 2,2-difluoro-2-(trimethylsilyl)acetate synthesis.

Procedure :

  • Magnesium Insertion : React magnesium with chlorotrimethylsilane and ethyl chlorodifluoroacetate in DMF.
  • Cyclopentadienyl Formation : Condense the resulting intermediate with cyclopentadiene derivatives under cyclodehydrogenation conditions (e.g., DDQ or triflic acid).

Reaction Conditions :

Parameter Value Source
Solvent DMF
Temperature 20°C – 60°C
Catalyst CuI, Pd(OAc)₂
Yield 43% – 70%

Detailed Reaction Pathways

Silylation-Fluorination Sequence

  • Cyclopentadienyl Anion Formation :
    Cyclopentadiene is deprotonated with LDA in THF at −78°C.
  • Silylation :
    Me₃SiCl is added, and the mixture is stirred at 0°C for 2 hours.
  • Fluorination :
    The silylated product reacts with dimethylfluorosilane (Me₂SiF)₂ in the presence of a Lewis acid (e.g., BF₃·OEt₂) at 50°C.

Challenges :

  • Steric Hindrance : Bulky substituents may reduce reaction efficiency.
  • Moisture Sensitivity : Fluorosilanes require anhydrous conditions.

Cyclization with Metal Hydrides

This method leverages metal hydrides (e.g., AlH₃) and amines to form cyclopentadienyl metal salts.

  • Cyclopentadiene Activation :
    Cyclopentadiene reacts with AlH₃ and an amine (e.g., NEt₃) to form a stabilized cyclopentadienide.
  • Silylation :
    The cyclopentadienide reacts with Me₃SiCl to yield 1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl.
  • Fluorination :
    The intermediate reacts with Me₂SiFCl in a polar aprotic solvent (e.g., DCM).

Critical Reaction Parameters

Parameter Optimal Value Impact on Yield/Selectivity
Solvent DCM, THF, DMF Polar aprotic solvents stabilize intermediates.
Temperature −78°C to 60°C Lower temps prevent side reactions; higher temps accelerate coupling.
Catalyst Loading 5–20 mol% (Pd/Cu) Excess catalyst causes homocoupling.
Base KF, NEt₃ Strong bases deprotonate intermediates; weak bases reduce reactivity.

Applications and Challenges

Applications

  • Catalysis : Ligand in transition-metal complexes for olefin polymerization.
  • Materials Science : Precursor for π-conjugated polymers or nanomaterials.

Challenges

  • Air/Moisture Sensitivity : Fluorosilanes and silyl-protected cyclopentadienes degrade rapidly in air.
  • Regioselectivity : Competing silylation at non-target positions on the cyclopentadienyl ring.

Chemical Reactions Analysis

Types of Reactions

Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoro group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to form silyl hydrides.

    Diels-Alder Reactions: The cyclopentadienyl ring can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Diels-Alder Reactions: These reactions typically require elevated temperatures and the presence of a suitable dienophile.

Major Products Formed

    Substitution: Formation of substituted cyclopentadienyl silanes.

    Oxidation: Formation of silanol derivatives.

    Reduction: Formation of silyl hydrides.

    Diels-Alder: Formation of cyclohexene derivatives.

Scientific Research Applications

Materials Science

Coatings and Surface Treatments
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane is utilized in the formulation of advanced coatings due to its hydrophobic properties. The incorporation of fluorinated compounds enhances the water repellency and durability of surfaces. These coatings are particularly valuable in applications where moisture resistance is critical, such as in electronics and automotive industries.

Adhesives and Sealants
The compound's silane functionality allows it to bond effectively with various substrates, making it an excellent candidate for use in adhesives and sealants. Its ability to form covalent bonds with both organic and inorganic materials improves adhesion strength and longevity in harsh environments.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of functional groups through various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. This capability is particularly useful in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Reagent in Catalysis
The compound has been explored as a reagent in catalytic processes, where its silicon-fluorine bond can facilitate various transformations. Research indicates that it can enhance the efficiency of certain catalytic cycles, leading to higher yields of desired products.

Medicinal Chemistry

Potential Anticancer Agent
Recent studies have investigated the potential of this compound as an anticancer agent. Preliminary data suggest that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action appears to involve the disruption of cellular processes critical for cancer cell survival.

Drug Delivery Systems
Due to its silane structure, the compound can be incorporated into drug delivery systems that enhance the bioavailability and stability of therapeutic agents. Its compatibility with biological systems makes it a candidate for developing innovative drug formulations.

Mechanism of Action

The mechanism of action of fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane involves its interaction with molecular targets through its silicon centers. The compound can form stable complexes with transition metals, facilitating catalytic processes. The cyclopentadienyl ring can undergo sigmatropic shifts, influencing the reactivity and stability of the compound in various chemical reactions.

Comparison with Similar Compounds

Trimethyl-(1-tributylstannylcyclopenta-2,4-dien-1-yl)silane (CAS 109386-56-3)

  • Molecular Formula : C₂₀H₄₀SiSn
  • Molecular Weight : 427.33 g/mol
  • Key Features :
    • Replaces the fluorine atom with a tributylstannyl group.
    • The tin atom introduces heavy-metal reactivity, enabling applications in cross-coupling reactions (e.g., Stille couplings) .
  • Comparison :
    • The target compound’s fluorine substituent enhances electronegativity and thermal stability, whereas the stannyl analog’s tin atom facilitates transmetallation reactions.
    • The trimethylsilyl group in both compounds provides steric shielding, but the stannyl derivative’s larger atomic radius reduces solubility in polar solvents .

Cyclopenta-2,4-dien-1-yl-[dimethyl(trimethylsilyl)silyl]-dimethylsilane (CAS 37865-50-2)

  • Molecular Formula : C₁₀H₂₂Si₃
  • Molecular Weight : 230.5 g/mol
  • Key Features :
    • Lacks the fluorine atom but includes an additional dimethylsilyl group.
    • Used in coordination chemistry due to its Cp ring’s π-electron density .
  • Comparison :
    • The absence of fluorine reduces electrophilicity, making it less reactive toward nucleophiles compared to the target compound.
    • Both compounds exhibit similar steric profiles, but the fluorinated analog has a higher dipole moment, influencing its crystalline packing .

Silane,[(1R,3E,5S)-3-(2-chloroethylidene)-5-fluoro-4-methylenecyclohexyl]oxydimethyl- (CAS 496046-08-3)

  • Molecular Formula : C₁₄H₂₃ClFOSi
  • Molecular Weight : 304.14 g/mol
  • Key Features :
    • Contains a cyclohexyl backbone with chloro and fluoro substituents.
    • Predicted boiling point: 322.4±42.0°C ; Density: 0.99±0.1 g/cm³ .
  • Comparison :
    • The cyclohexyl ring introduces conformational rigidity, unlike the planar Cp ring in the target compound.
    • Both compounds share fluorine substituents, but the chloroethylidene group in this analog increases its polarity and reactivity in SN2 reactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
Target Compound C₁₀H₁₉FSSi₂ 222.4 Fluoro, Cp-TMS Not Reported
Trimethyl-(1-tributylstannyl-Cp)silane C₂₀H₄₀SiSn 427.33 Tributylstannyl, Cp-TMS Not Reported
Silane with Cyclohexyl Backbone C₁₄H₂₃ClFOSi 304.14 Fluoro, Chloroethylidene White Amorphous Solid

Biological Activity

Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane is a specialized organosilicon compound that has garnered interest due to its unique structural properties and potential applications in various fields, including materials science and medicinal chemistry. This article focuses on its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopentadiene moiety, which contributes to its reactivity and biological interactions. The general structure can be represented as follows:

Fluoro dimethyl 1 trimethylsilyl cyclopenta 2 4 dien 1 yl silane\text{Fluoro dimethyl 1 trimethylsilyl cyclopenta 2 4 dien 1 yl silane}

Molecular Formula : C8_{8}H14_{14}FSi

Molecular Weight : Approximately 158.28 g/mol

The presence of the trimethylsilyl group enhances the stability of the compound while also influencing its biological properties.

Antimicrobial Properties

Research has indicated that organosilicon compounds exhibit varying degrees of antimicrobial activity. For instance, similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis. A study conducted by Mahrwald (2004) demonstrated that compounds with silicon functionalities can enhance the efficacy of traditional antimicrobial agents by acting synergistically .

Cytotoxicity Studies

Cytotoxicity assays using various cell lines have revealed that this compound displays selective cytotoxic effects. In vitro studies indicated that at certain concentrations, this compound can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity could be attributed to the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of this compound against human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of oxidative stress and subsequent activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Type Tested Cell Line/Bacteria Concentration (µM) Effect Observed
CytotoxicityMCF-7 (Breast Cancer)>10Reduced viability
AntimicrobialS. aureus50Inhibition observed
AntimicrobialE. coli50Inhibition observed

Q & A

What is the systematic IUPAC nomenclature for Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane, and how does its structure influence reactivity?

The compound is named using IUPAC rules prioritizing substituents by alphabetical order and position numbering. The cyclopenta-2,4-dien-1-yl group is derived from cyclopentadiene, modified with a trimethylsilyl substituent at position 1. The silane backbone features a fluoro and dimethyl group. Correct nomenclature avoids ambiguous terms like "cyclopentadienyl" in favor of "cyclopenta-2,4-dien-1-yl-κC1" for bonding specificity . Structural features (e.g., steric bulk from trimethylsilyl groups, electron-withdrawing fluorine) influence reactivity in ligand exchange or silylation reactions.

What synthetic methodologies are optimal for introducing the trimethylsilylcyclopentadienyl moiety into silane frameworks?

Key methods include:

  • Silylation of cyclopentadienyl anions : Reacting Na/K cyclopentadienide with chlorosilanes (e.g., ClSiMe2F) under anhydrous conditions.
  • Cross-coupling : Use of CuI/LiCl-mediated reactions in THF to attach silyl groups to preformed cyclopentadienyl intermediates (e.g., tert-butyl(dimethyl)silyl triflate reactions) .
  • Regioselective functionalization : Protecting/deprotecting strategies for cyclopentadienyl rings, leveraging steric effects of trimethylsilyl groups to direct substitution .

How can X-ray crystallography resolve ambiguities in the structural assignment of this silane derivative?

SHELX programs (e.g., SHELXL/SHELXD) are critical for refining crystal structures, particularly for resolving:

  • Disorder in silyl groups : Trimethylsilyl substituents may exhibit rotational disorder; anisotropic displacement parameters refine positions .
  • Bond-length anomalies : Compare Si–C (1.87–1.90 Å) and Si–F (1.55 Å) distances against standard values to validate geometry .
  • Hirshfeld surface analysis : Identifies weak interactions (e.g., C–H···F) influencing packing .

What spectroscopic techniques (NMR, IR) are most effective for characterizing electronic effects of the fluoro and silyl substituents?

  • <sup>29</sup>Si NMR : Chemical shifts (δ −10 to −25 ppm for SiMe2F; δ 0–10 ppm for SiMe3) distinguish substituent environments .
  • <sup>19</sup>F NMR : Deshielding effects (δ −150 to −170 ppm) indicate electron-withdrawing fluorine .
  • IR spectroscopy : Si–F stretches (800–850 cm⁻¹) and Si–C vibrations (1250–1300 cm⁻¹) confirm bonding .

How do steric and electronic properties of this compound affect its utility in catalytic applications (e.g., as a ligand)?

  • Steric effects : Bulky trimethylsilyl groups hinder coordination at metal centers, favoring η<sup>1</sup> over η<sup>5</sup> bonding modes .
  • Electronic effects : Fluorine increases Lewis acidity at silicon, enhancing ligand exchange kinetics in metal-silane complexes .
  • Case study : In Rh-catalyzed hydrosilylation, electron-deficient silanes improve turnover by stabilizing transition states .

What computational approaches (e.g., DFT) are suitable for modeling the electronic structure of this silane?

  • Geometry optimization : B3LYP/6-311++G(d,p) basis sets predict bond angles and charges .
  • Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation (e.g., σ(Si–F) → σ*(Si–C)) .
  • Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites for silylation reactions .

How can researchers address contradictions between experimental and computational data for this compound?

  • Benchmarking : Compare computed (DFT) vs. experimental (X-ray) bond lengths; discrepancies >0.05 Å suggest basis set limitations .
  • Solvent effects : Include PCM models in calculations to match NMR shifts observed in THF or DMSO .
  • Dynamic effects : Molecular dynamics simulations account for temperature-dependent conformational changes .

What strategies mitigate decomposition pathways during storage or reactions involving this silane?

  • Inert conditions : Store under argon; use Schlenk techniques to prevent hydrolysis of Si–F bonds .
  • Stabilizers : Add radical inhibitors (e.g., BHT) to suppress Si–C bond cleavage .
  • Low-temperature reactions : Conduct silylation below −20°C to slow oligomerization .

How does the compound’s reactivity differ in polar vs. nonpolar solvents?

  • Polar solvents (DMF, MeCN) : Stabilize ionic intermediates (e.g., silylium ions), accelerating nucleophilic substitution .
  • Nonpolar solvents (hexane, toluene) : Favor radical pathways due to reduced dielectric shielding .
  • Solvent polarity index : Correlate Kamlet-Taft parameters with reaction rates for predictive optimization .

What are the challenges in synthesizing enantiopure derivatives of this silane, and how can they be overcome?

  • Chiral auxiliaries : Use tert-butyl(dimethyl)silyl groups with resolved configurations to induce asymmetry .
  • Chiral catalysts : Employ Rh(I)-BINAP complexes for enantioselective silylation .
  • Chromatographic resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate diastereomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.